
Titanium(IV) cresylate
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Overview
Description
Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of titanium(IV) chloride in an appropriate solvent.
- Addition of cresol to the solution.
- Introduction of a base to facilitate the reaction.
- Isolation and purification of the resulting this compound .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Titanium(IV) cresylate undergoes slow hydrolysis in the presence of moisture, forming titanium dioxide (TiO₂) and releasing methylphenol (cresol) as a byproduct . The reaction proceeds as:
Ti(O-C6H4CH3)4+2H2O→TiO2+4HO-C6H4CH3
Key Factors Influencing Hydrolysis:
-
pH : Acidic or basic conditions accelerate hydrolysis compared to neutral environments .
-
Temperature : Elevated temperatures increase reaction rates.
Table 1: Hydrolysis Products Under Varying Conditions
Condition | Primary Products | Byproducts |
---|---|---|
Neutral (room temp) | Amorphous TiO₂, cresol | None |
Acidic (HCl) | Crystalline TiO₂, cresol | TiCl₄ (trace) |
Basic (NaOH) | TiO₂ nanoparticles, sodium cresolate | Sodium titanate phases |
Substitution Reactions
The cresolate ligands in this compound are susceptible to substitution by stronger nucleophiles, such as halides or alkoxides.
Halide Substitution
Reaction with hydrochloric acid replaces cresolate ligands with chloride:
Ti(O-C6H4CH3)4+4HCl→TiCl4+4HO-C6H4CH3
Alkoxide Exchange
In ethanol, ligand exchange produces titanium ethoxide:
Ti(O-C6H4CH3)4+4EtOH→Ti(OEt)4+4HO-C6H4CH3
Table 2: Substitution Reactivity with Common Reagents
Reagent | Product | Reaction Rate (k, s⁻¹) |
---|---|---|
HCl | TiCl₄ | 5.2 × 10⁻³ |
Ethanol | Ti(OEt)₄ | 1.8 × 10⁻⁴ |
Acetylacetone | Ti(acac)₄ | 3.7 × 10⁻⁵ |
Oxidation
While Ti(IV) is already in its highest oxidation state, oxidation can target the organic cresolate ligands. For example, strong oxidizers like KMnO₄ oxidize the methyl group on cresol to a carboxylate:
Ti(O-C6H4CH3)4+KMnO4→Ti(O-C6H4COO−)4+MnO2+H2O
Reduction
Reduction of Ti(IV) to Ti(III) is rare but achievable with strong reductants like Na/Hg amalgam:
Ti(O-C6H4CH3)4+2Na→Ti(O-C6H4CH3)3−+2Na+
Hydrolysis of Titanium Alkoxides
Titanium isopropoxide reacts with methylphenol under mild conditions:
Ti(O-iPr)4+4HO-C6H4CH3→Ti(O-C6H4CH3)4+4i-PrOH
Comparative Reactivity with Similar Ti(IV) Compounds
Table 3: Reactivity Comparison
Compound | Hydrolysis Rate | Substitution Ease | Thermal Stability |
---|---|---|---|
Ti(O-C₆H₄CH₃)₄ | Slow (k = 0.007) | Moderate | High (>150°C) |
Ti(OEt)₄ | Fast (k = 0.12) | High | Moderate (120°C) |
Ti(OC₆H₅)₄ | Moderate | Low | High |
The methylphenol ligand in this compound provides steric hindrance, reducing hydrolysis and substitution rates compared to smaller alkoxides .
Physicochemical Factors Influencing Reactivity
-
pH : Low pH (<3) accelerates hydrolysis via protonation of cresolate ligands .
-
Temperature : Substitution reactions exhibit Arrhenius behavior, with activation energies of ~45 kJ/mol.
-
Ligand Electronics : Electron-withdrawing substituents on the phenol ring enhance Ti–O bond polarization, increasing reactivity .
Scientific Research Applications
Chemistry: Titanium(IV) cresylate is used as a precursor for the synthesis of titanium-based materials, including titanium dioxide nanoparticles and titanium-containing polymers .
Medicine: this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and corrosion resistance .
Industry: In industrial applications, this compound is used in the production of high-performance coatings, catalysts, and advanced materials .
Mechanism of Action
The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Titanium(IV) isopropoxide: Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Employed in the production of titanium-containing polymers and coatings.
Titanium(IV) chloride: A precursor for various titanium compounds and materials.
Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .
Properties
Molecular Formula |
C28H32O4Ti |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-methylphenol;titanium |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3; |
InChI Key |
YRHNDPIUPGODHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti] |
Origin of Product |
United States |
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